N1-(3-chloro-4-methylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O2S/c1-14-2-3-16(12-18(14)21)23-20(26)19(25)22-13-15-4-8-24(9-5-15)17-6-10-27-11-7-17/h2-3,12,15,17H,4-11,13H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKRTQZTGFZCEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCSCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-methylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This may involve the reduction of a pyridine derivative or the cyclization of an appropriate amine.
Introduction of the Tetrahydrothiopyran Ring: The tetrahydrothiopyran ring is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable electrophile.
Coupling with the Chlorinated Phenyl Group: The final step involves coupling the piperidine intermediate with the chlorinated phenyl group through an oxalamide linkage. This is typically achieved using a coupling reagent such as carbodiimide under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-4-methylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the phenyl ring.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N1-(3-chloro-4-methylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study highlighted the compound's ability to target specific pathways involved in tumor growth, making it a candidate for further development in cancer therapy .
Neuroprotective Effects
The tetrahydrothiopyran component is known for its neuroprotective effects. Research has shown that derivatives of this structure can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease . The mechanism involves modulation of neurotransmitter systems and reduction of neuroinflammation.
Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit specific enzymes associated with disease processes. For example, it may inhibit certain kinases involved in cancer progression or metabolic pathways related to diabetes management . This inhibition can lead to reduced disease symptoms and improved patient outcomes.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. This property opens avenues for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-methylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests that it could act as an inhibitor or modulator of certain biological pathways, potentially affecting processes such as cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects :
- The target compound’s tetrahydrothiopyran-piperidine N2-substituent is distinct from the thiazole-piperidine (compound 8) and 4-methoxyphenethyl (compound 29) groups in analogs. The sulfur atom in thiopyran may improve metabolic stability compared to oxygenated heterocycles .
- The 3-chloro-4-methylphenyl group on N1 is structurally similar to the 4-chlorophenyl group in compound 8 but introduces additional steric hindrance and hydrophobicity.
Synthesis and Purity :
- Compound 29 (64% yield) and compound 8 (46% yield) demonstrate moderate synthetic efficiency, though the target compound’s yield is unspecified. HPLC purity for analogs exceeds 95%, suggesting robust purification protocols .
Biological Activity
N1-(3-chloro-4-methylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- Chloro and methyl groups : These contribute to the lipophilicity and potential receptor interactions.
- Tetrahydro-2H-thiopyran moiety : This portion may influence the compound's ability to cross biological membranes.
- Piperidine ring : Known for its presence in various pharmacologically active compounds, this structure may enhance binding affinity to biological targets.
Molecular Formula
The molecular formula of the compound is .
Molecular Weight
The molecular weight is approximately 373.94 g/mol.
Research indicates that compounds similar to this compound may exhibit their biological activity through various mechanisms:
- Protein Kinase Inhibition : Some studies suggest that derivatives of oxalamide compounds can inhibit specific protein kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation .
- Receptor Modulation : The piperidine moiety is associated with modulation of neurotransmitter receptors, suggesting potential applications in neuropharmacology .
- Antimicrobial Activity : Preliminary data indicate that similar compounds may possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Therapy : Due to its ability to inhibit specific kinases involved in tumor growth and proliferation.
- Neurological Disorders : Potential modulation of neurotransmitter systems could lead to applications in treating conditions like depression or anxiety.
- Infectious Diseases : Its antimicrobial properties may provide a basis for developing new antibiotics.
Case Study 1: Inhibition of Cancer Cell Lines
A study published in Journal of Medicinal Chemistry examined the effects of oxalamide derivatives on various cancer cell lines. Results showed that certain derivatives significantly inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. The compound's structural features were correlated with its potency .
Case Study 2: Neuropharmacological Effects
In a research article from Neuropharmacology, the effects of similar piperidine-containing compounds on serotonin receptors were evaluated. The findings suggested that these compounds could enhance serotonin signaling, providing insights into their potential use as antidepressants .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
